

5-Aminomethyl-3-methoxyisoxazole: A Technical Guide to its Biological Activity

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Compound of Interest

Compound Name:	5-Aminomethyl-3-methoxyisoxazole
Cat. No.:	B3256749

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of **5-Aminomethyl-3-methoxyisoxazole**, a notable isoxazole derivative. The information is tailored for professionals in research and drug development, offering a detailed examination of its pharmacological effects, underlying mechanisms, and relevant experimental data.

Core Biological Activity: GABAergic Modulation

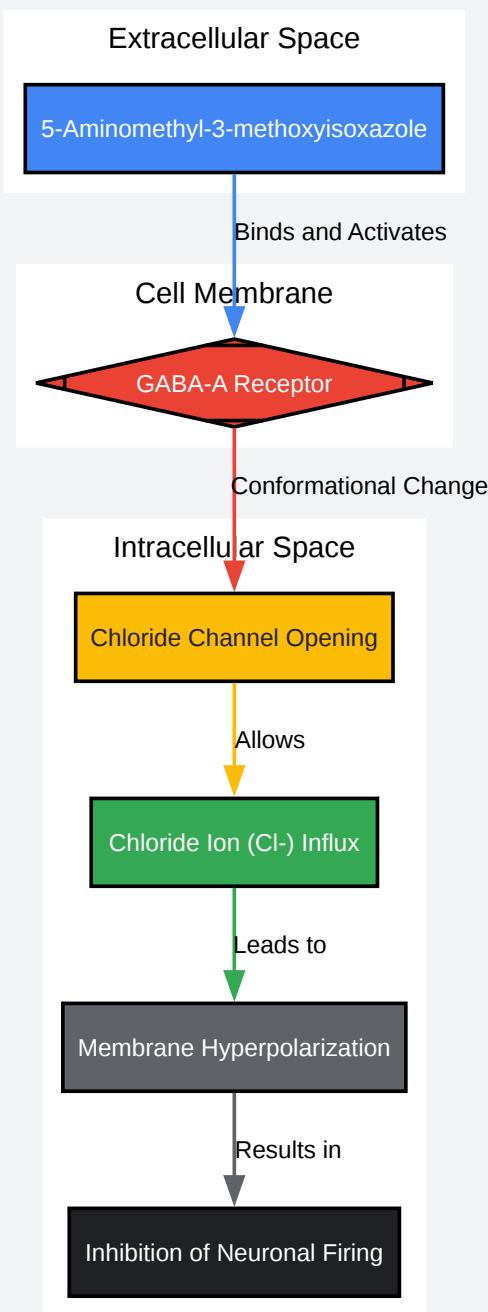
5-Aminomethyl-3-methoxyisoxazole is recognized primarily for its activity within the central nervous system as a conformationally restricted analogue of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter.^[1] Its chemical structure, particularly the isoxazole ring, serves as a bioisostere for the carboxyl group of GABA, enabling it to interact with GABA receptors.

The primary molecular target of **5-Aminomethyl-3-methoxyisoxazole** is the GABA-A receptor. It functions as a GABA-A receptor agonist, meaning it binds to and activates these receptors.^[1] ^[2] This activation leads to the opening of chloride ion channels, resulting in an influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane reduces neuronal excitability, producing an inhibitory effect on neurotransmission. Notably, there is no evidence to suggest that this compound interacts with muscarinic receptors; its known biological activity is focused on the GABAergic system.^[1]

Signaling Pathway

The mechanism of action of **5-Aminomethyl-3-methoxyisoxazole** at the GABA-A receptor can be visualized as follows:

GABA-A Receptor Signaling Pathway for 5-Aminomethyl-3-methoxyisoxazole

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Caption: Agonist binding to the GABA-A receptor and subsequent neuronal inhibition.

Quantitative Pharmacological Data

While specific quantitative data for the GABA-A receptor agonist activity of **5-Aminomethyl-3-methoxyisoxazole** is not readily available in the current literature, a comparative analysis with its parent compound, muscimol, and another close analogue, THIP (Gaboxadol), provides valuable context for its potential potency.

Compound	Receptor Target	Assay Type	Parameter	Value	Reference
5-Aminomethyl-3-methoxyisoxazole	-	-	-	Not Reported	-
Muscimol	GABA-A ($\alpha 1\beta 3$)	Electrophysiology	EC50	0.65 μ M	[3][4]
Muscimol	GABA-A (δ -containing)	Radioligand Binding	Kd	1.1 - 1.6 nM	[5]
THIP (Gaboxadol)	GABA-A (δ -containing)	Electrophysiology	EC50	30 - 50 nM	[2][6]
THIP (Gaboxadol)	GABA-A (extrasynaptically)	Electrophysiology	EC50	13 μ M	[1]

Anticancer Activity

Preliminary research has indicated that **5-Aminomethyl-3-methoxyisoxazole** exhibits cytotoxic properties against certain cancer cell lines.[1][2] This suggests a potential therapeutic application for this isoxazole derivative in oncology.

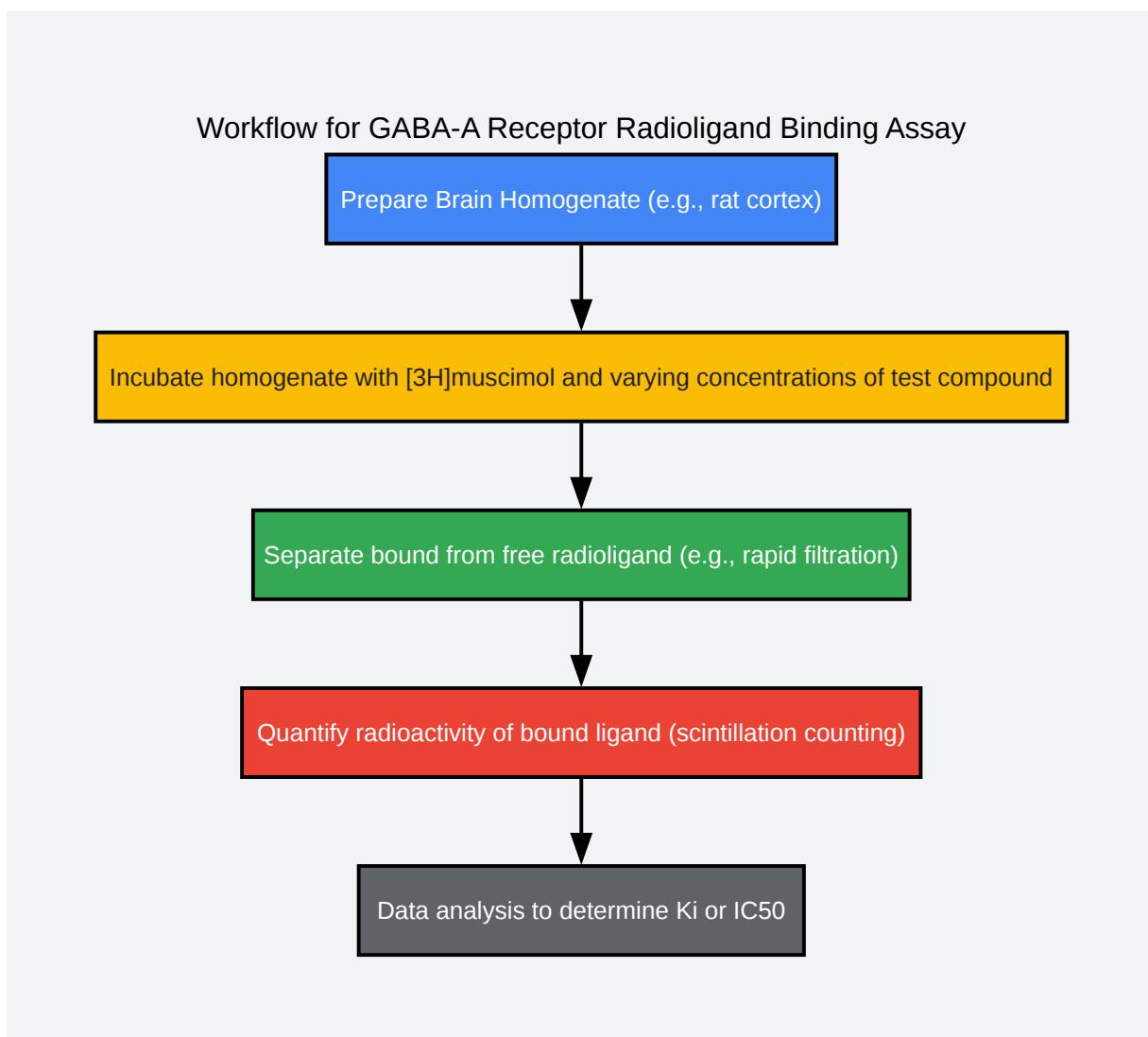
Quantitative Cytotoxicity Data

Compound	Cell Line	Cancer Type	Parameter	Value	Reference
5- Aminomethyl- 3- methoxyisoxa- zole	MCF-7	Breast Cancer	IC50	10 μ M	

Experimental Protocols

GABA-A Receptor Binding Assay (Representative Protocol)

This protocol describes a general method for determining the binding affinity of a compound to the GABA-A receptor using a radioligand binding assay with [³H]muscimol.



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Caption: A typical workflow for a GABA-A receptor radioligand binding assay.

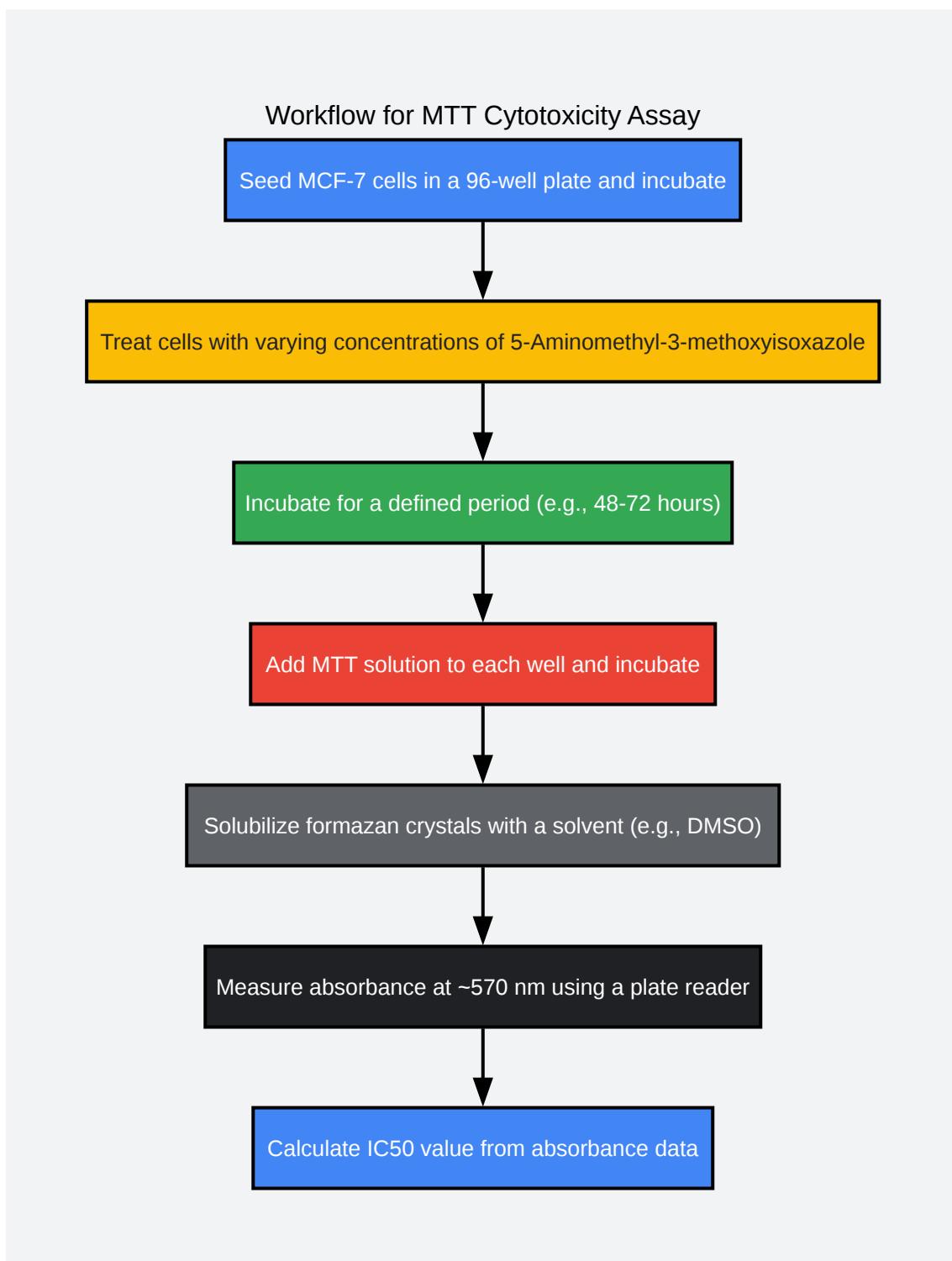
Methodology:

- **Tissue Preparation:** Whole brains from adult male Sprague-Dawley rats are rapidly removed and the cerebral cortices are dissected on ice. The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated. The final pellet is resuspended in 50 mM Tris-HCl buffer containing 120 mM NaCl to a final protein concentration of 1-2 mg/mL.

- Binding Assay: The binding assay is performed in a total volume of 500 μ L. To each tube, the following are added:
 - 100 μ L of [3 H]muscimol (final concentration ~2 nM)
 - 50 μ L of various concentrations of **5-Aminomethyl-3-methoxyisoxazole** or a reference compound (e.g., unlabeled GABA for determining non-specific binding).
 - 350 μ L of the prepared membrane suspension.
- Incubation: The mixture is incubated at 4°C for 60 minutes.
- Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters are washed three times with 3 mL of ice-cold buffer.
- Quantification: The filters are placed in scintillation vials with 5 mL of scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled GABA) from total binding. The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis of the competition binding data.

Cytotoxicity Assay via MTT Reduction (Representative Protocol)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of **5-Aminomethyl-3-methoxyisoxazole** on the MCF-7 breast cancer cell line.[7][8][9]



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Caption: A typical workflow for determining cytotoxicity using an MTT assay.

Methodology:

- Cell Culture: MCF-7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium and allowed to adhere overnight.
- Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of **5-Aminomethyl-3-methoxyisoxazole** (e.g., from 0.1 µM to 100 µM). A vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) is also included.
- Incubation: The plates are incubated for 48 hours at 37°C.
- MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
- Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Summary and Future Directions

5-Aminomethyl-3-methoxyisoxazole is a GABA-A receptor agonist with potential applications in neuroscience and emerging evidence of anticancer activity. While its primary mechanism of action through the GABAergic system is established, further research is required to quantify its potency at various GABA-A receptor subtypes. The cytotoxic effects observed in breast cancer cells warrant more extensive investigation to elucidate the underlying mechanism and to explore its efficacy in other cancer models. This technical guide serves as a foundational

resource for researchers and drug development professionals interested in the further exploration and potential therapeutic development of this versatile isoxazole compound.

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